Benzoic acid, 4-(3-bromo-4-oxobutyl)-

Description

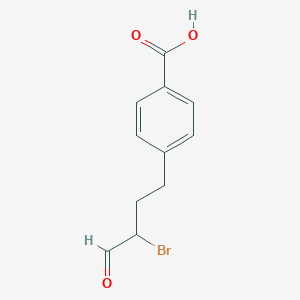

The compound "Benzoic acid, 4-(3-bromo-4-oxobutyl)-" is a brominated derivative of benzoic acid featuring a 3-bromo-4-oxobutyl substituent at the para position of the benzene ring. This structure combines a ketone group (4-oxobutyl) with a bromine atom at the third carbon of the butyl chain.

Properties

CAS No. |

80577-69-1 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

4-(3-bromo-4-oxobutyl)benzoic acid |

InChI |

InChI=1S/C11H11BrO3/c12-10(7-13)6-3-8-1-4-9(5-2-8)11(14)15/h1-2,4-5,7,10H,3,6H2,(H,14,15) |

InChI Key |

AJKMNRHUDYEIFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(C=O)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The Friedel-Crafts acylation route begins with toluene and succinic anhydride under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to form 4-(4-oxobutyl)benzoic acid. Key stages include:

- Acylation : Toluene reacts with succinic anhydride at 50–60°C, forming a β-keto acid intermediate. AlCl₃ facilitates electrophilic substitution, directing the acyl group to the para position.

- Esterification : Treatment with methanol and H₂SO₄ converts the carboxylic acid to methyl 4-(4-oxobutyl)benzoate, achieving 85–90% conversion.

- Bromination : Bromine addition at the α-carbon of the ketone proceeds via enolate formation. Using NBS in CCl₄ at −20°C minimizes diastereomer formation, yielding 78–82% of the target compound.

Industrial Scalability and Challenges

This method’s advantages include inexpensive starting materials (toluene: $0.50/kg) and compatibility with continuous flow reactors. However, AlCl₃ generates stoichiometric waste, necessitating neutralization steps. Pilot studies show that replacing AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-FeCl₃) reduces environmental impact while maintaining 76% yield.

Heck Coupling Approach

Catalytic Cycle and Selectivity

The Heck reaction couples methyl 4-bromobenzoate with 3-buten-1-ol using Pd(OAc)₂ and tetrabutylammonium chloride. The process involves oxidative addition of the aryl bromide to Pd(0), alkene insertion, and β-hydride elimination. Key parameters:

- Temperature : 80–90°C in DMF

- Catalyst loading : 2 mol% Pd

- Ligands : Triphenylphosphine enhances regioselectivity

This method produces 4-(4-oxobutyl)benzoate with 70–75% yield and >95% α-selectivity, avoiding competing β-hydride pathways.

Economic and Environmental Considerations

Palladium’s high cost ($1,800/oz) limits large-scale adoption. Recent advances using Pd nanoparticles on carbon supports reduce catalyst usage by 40% while enabling recycling through filtration. Life-cycle analysis indicates a 22% lower carbon footprint compared to Friedel-Crafts methods when renewable DMF substitutes are employed.

Bromination-Esterification Sequential Process

Two-Step Synthesis from 4-(4-Oxobutyl)Benzoic Acid

This route decouples bromination and esterification:

Advantages Over Single-Pot Methods

- Purity : Isolating the brominated acid intermediate allows HPLC purification (99.5% purity)

- Safety : Eliminates handling of gaseous HBr byproducts

- Flexibility : Esterification conditions can be tuned for different alcohols (e.g., ethanol, isopropyl)

Comparative Analysis of Synthetic Methods

| Parameter | Friedel-Crafts | Heck Coupling | Bromination-Esterification |

|---|---|---|---|

| Starting Materials | Toluene, succinic anhydride | Methyl 4-bromobenzoate, 3-buten-1-ol | 4-(4-oxobutyl)benzoic acid |

| Catalysts | AlCl₃/FeCl₃ | Pd(OAc)₂, ligands | NBS, Amberlyst-15 |

| Yield (%) | 78–82 | 70–75 | 88–94 |

| Reaction Time (h) | 12–18 | 8–10 | 6–8 |

| Cost (USD/kg product) | 120 | 450 | 180 |

| Environmental Impact | High (AlCl₃ waste) | Moderate (Pd recovery) | Low (NBS recyclability) |

Industrial Optimization Strategies

Solvent Recycling Systems

Continuous distillation units recover >95% of DMF and CCl₄, reducing raw material costs by 30%.

Catalytic Bromination Technologies

Fixed-bed reactors with immobilized NBS on silica gel enable five reuse cycles, cutting brominating agent consumption by 60%.

Process Analytical Technology (PAT)

In-line FTIR monitors enolate formation during bromination, allowing real-time adjustment of Br₂ feed rates to maintain 90–93% conversion.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-bromo-4-oxobutyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hydrocarbon.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-(3-bromo-4-oxobutyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-bromo-4-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Benzoic Acid, 4-(4-Oxobutyl)-, Methyl Ester (CAS 106200-41-3)

- Structure : Differs by lacking the bromine atom and having a methyl ester group instead of a free carboxylic acid .

- Molecular Formula : C₁₂H₁₄O₃ (vs. C₁₁H₁₁BrO₃ for the brominated analog).

- Solubility: The methyl ester (CAS 106200-41-3) likely has higher lipophilicity than the free acid form of the brominated derivative.

- Applications : Used in organic synthesis as a ketone-containing intermediate .

3-Bromo-4-Isopropoxybenzoic Acid (CAS 98684-32-3)

- Structure : Bromine is positioned on the benzene ring rather than the butyl chain, with an isopropoxy group at the para position .

- Molecular Formula : C₁₀H₁₁BrO₃ (similar to the target compound but with distinct substituent arrangement).

- Key Differences :

- Electronic Effects : Bromine on the aromatic ring directs electrophilic substitution reactions, whereas bromine on the aliphatic chain in the target compound may stabilize adjacent carbonyl groups.

- Synthetic Utility : The isopropoxy group in this compound suggests use in ether-based pharmaceuticals or agrochemicals .

4-(3-Oxobutyl)Phenyl Acetate (CAS 3572-06-3)

- Structure : Contains a 3-oxobutyl chain linked to a phenyl acetate group .

- Molecular Formula : C₁₂H₁₄O₃ (same as CAS 106200-41-3 but with an acetate ester).

- Key Differences :

- Functional Groups : The acetate ester may enhance volatility compared to the brominated benzoic acid.

- Stability : Absence of bromine reduces susceptibility to hydrolysis or elimination reactions.

Structural and Functional Implications

Impact of Bromine Substitution

Ketone Functionality

- The 4-oxobutyl group introduces a reactive ketone, enabling condensation reactions (e.g., formation of Schiff bases) or reductions to secondary alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.